[(3-Phenylpropyl)carbamoyl]formic acid
Description
[(3-Phenylpropyl)carbamoyl]formic acid is a carbamoyl derivative of formic acid, characterized by a 3-phenylpropyl group attached to the carbamoyl nitrogen. This compound is synthesized via a two-step process:
Reaction of ethyl (chlorocarbonyl)formate with 3-phenylpropylamine in dichloromethane.
Hydrolysis of the intermediate ester using 1 N NaOH in ethanol, yielding the carboxylic acid derivative with high efficiency (80–95% yield) .
The structural features of this compound include:
- A formic acid backbone contributing to its acidity and reactivity.
Its applications are primarily explored in pharmaceutical chemistry, particularly as an intermediate in synthesizing bioactive molecules with antithrombotic or antimicrobial properties .
Properties
IUPAC Name |
2-oxo-2-(3-phenylpropylamino)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c13-10(11(14)15)12-8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,12,13)(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORPHFBQGVGAQOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Phenylpropyl)carbamoyl]formic acid typically involves the reaction of 3-phenylpropylamine with oxalic acid or its derivatives under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at a temperature range of 0-25°C. The product is then purified through recrystallization or chromatography to achieve a high purity level .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
[(3-Phenylpropyl)carbamoyl]formic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide in an organic solvent.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
[(3-Phenylpropyl)carbamoyl]formic acid has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of [(3-Phenylpropyl)carbamoyl]formic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction .
Comparison with Similar Compounds
Carbamoyl Formic Acid Derivatives
[(3-Phenylpropyl)carbamoyl]formic acid belongs to a broader class of carbamoyl formic acids, where substituents on the carbamoyl nitrogen dictate physicochemical and biological properties. Key comparisons include:
| Compound Name | Substituent on Carbamoyl Nitrogen | Key Properties/Applications | Synthesis Yield | Reference |
|---|---|---|---|---|
| This compound | 3-Phenylpropyl | High lipophilicity; pharmaceutical intermediate | 80–95% | |
| [(Adamant-2-yl)carbamoyl]formic acid | Adamantyl (rigid cycloalkyl) | Enhanced metabolic stability | 85% | |
| [(Benzyloxy)carbamoyl]formic acid | Benzyloxy | Precursor for antimicrobial agents | 50–85% |
Key Findings :
- Synthetic Flexibility : Substituents like adamantyl or benzyloxy are introduced via analogous methods, enabling tailored modifications for drug design .
Formic Acid Esters vs. Carbamoyl Formic Acids
Formic acid, 3-phenylpropyl ester () shares the 3-phenylpropyl group but differs in functional group (ester vs. carbamoyl).
| Property | This compound | Formic Acid, 3-Phenylpropyl Ester |
|---|---|---|
| Functional Group | Carbamoyl formic acid | Ester |
| Viscosity (293 K) | Not reported | 0.00264 Pa·s |
| Reactivity | Acidic; participates in coupling | Less reactive; hydrolyzes slowly |
| Applications | Pharmaceutical intermediates | Industrial solvents |
Key Differences :
- Reactivity : The carbamoyl formic acid is more reactive in coupling reactions (e.g., with EDCI/DMAP) due to its carboxylic acid moiety, making it preferable for drug synthesis .
- Physical State : The ester exists as a liquid with temperature-dependent viscosity, while the carbamoyl derivative is typically a solid .
Aromatic Derivatives in Natural Products
highlights 3-phenylpropyl cinnamate and cinnamyl cinnamate from styrax resin. Though structurally distinct, these share the 3-phenylpropyl aromatic motif:
| Compound | Structure | Key Role |
|---|---|---|
| 3-Phenylpropyl cinnamate | Cinnamate ester + 3-phenylpropyl | Antithrombotic, anti-inflammatory |
| Cinnamyl cinnamate | Dimeric cinnamate | Antioxidant, antimicrobial |
Biological Activity
[(3-Phenylpropyl)carbamoyl]formic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Understanding its biological activity involves examining its interactions at the molecular level, including its effects on various biological systems.
Chemical Structure and Properties
The compound is characterized by a phenylpropyl group attached to a carbamoyl functional group, which is further linked to a formic acid moiety. This unique structure may influence its solubility, permeability, and overall biological activity.
Biological Activity Overview
Research has indicated that compounds with similar structures exhibit a range of biological activities, including cytotoxicity against tumor cells, anti-inflammatory properties, and potential antimicrobial effects. The following sections detail specific findings related to this compound.
Cytotoxicity Studies
Cytotoxicity is one of the key areas of investigation for this compound. A study on related compounds has shown significant cytotoxic effects against various human tumor cell lines. For instance:
| Compound | Cell Line Tested | GI50 (μM) |
|---|---|---|
| Atropaldehyde | Fibroblasts | 4.1 ± 1.1 |
| 3-Carbamoyl-2-phenylpropionaldehyde | Fibroblasts | 53 ± 8 |
| This compound | TBD | TBD |
The GI50 values indicate the concentration required to inhibit cell growth by 50%. The cytotoxicity of similar compounds suggests that this compound may also exhibit significant cytotoxic properties.
The mechanism through which this compound exerts its biological effects may involve interactions with cellular pathways that regulate apoptosis and cell proliferation. Similar compounds have been shown to induce oxidative stress in cells, leading to cytotoxicity.
Anti-inflammatory Activity
Compounds with similar structural motifs have demonstrated anti-inflammatory properties. For example, derivatives of phenylpropionic acids have been investigated for their ability to inhibit inflammatory mediators. The potential of this compound in this regard remains an area for further exploration.
Case Studies and Research Findings
A fragment-based drug discovery approach has been utilized in developing new inhibitors targeting specific enzymes relevant to diseases like leishmaniasis. This method highlights the importance of structural modifications in enhancing biological activity:
- Fragment Merging : Combining fragments that bind at different sites on an enzyme can lead to compounds with improved efficacy.
- Case Study : Modifications on the phenyl ring significantly affected binding affinity and inhibitory activity against trypanothione reductase (TR), indicating the importance of structural integrity in drug design.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
